3-chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the chloro and fluoro substituents. The pyrimidinyl group is then attached through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrimidinyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications.
Biology
Biologically, sulfonamides are known for their antimicrobial properties. This compound may be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
In medicine, sulfonamide derivatives are often explored for their therapeutic potential. This compound could be studied for its efficacy in treating infections or other medical conditions.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad antimicrobial activity.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with applications in treating infections.
Uniqueness
3-chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.
Biological Activity
3-Chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H16ClF2N3O2S, with a molecular weight of approximately 359.81 g/mol. The compound features a sulfonamide group, which is known for its biological significance, particularly in antibacterial and antifungal activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
- Targeting Pyrimidine Metabolism : The presence of the pyrimidine derivative suggests potential interference with nucleic acid synthesis, impacting cellular proliferation.
- Antiproliferative Effects : Preliminary studies indicate that the compound may exhibit antiproliferative effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial properties against E. coli, the compound was found to inhibit bacterial growth effectively at concentrations as low as 10 µM. This suggests that it could be a candidate for further development as an antibacterial agent.
- Cancer Research : A series of experiments conducted on HeLa and MCF-7 cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, indicating its potential use in cancer therapy. The mechanism appears to involve both apoptosis and cell cycle arrest.
- Pyrimidine Derivative Studies : Research focusing on the pyrimidine derivative aspect revealed that modifications to the structure could enhance biological activity, suggesting avenues for further chemical optimization.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c1-9-7-16-8-18(13(9)19)5-4-17-22(20,21)10-2-3-12(15)11(14)6-10/h2-3,6-8,17H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCSXMHYJVPRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.